Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
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Overview
Description
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-: is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- typically involves the esterification of glucuronic acid derivatives. The process includes the acetylation of hydroxyl groups at positions 2, 3, and 4, followed by methylation of the carboxyl group. The reaction conditions often require the use of acetic anhydride and methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and acetylation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is used as a building block for synthesizing more complex glycoconjugates and glycopolymers .
Biology: In biological research, it is used to study the interactions between proteins and glycans, which are crucial for understanding cell signaling and immune responses .
Medicine: In medicine, this compound is used in the development of drug delivery systems and as a model compound for studying drug metabolism and pharmacokinetics .
Industry: Industrially, it is used in the production of biodegradable polymers and as a precursor for various biochemical assays .
Mechanism of Action
The mechanism of action of Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate for glycosyltransferases and glycosidases, facilitating the study of these enzymes’ activities and specificities .
Comparison with Similar Compounds
Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate): Another derivative used in glycobiology research.
Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate: Used in organic synthesis and as a reagent for preparing tertiary amines.
Uniqueness: Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- is unique due to its specific acetylation pattern, which makes it particularly useful for studying the enzymology of glycan formation and degradation. Its methyl ester group also provides a convenient handle for further chemical modifications .
Properties
CAS No. |
3082-95-9 |
---|---|
Molecular Formula |
C13H18O10 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
InChI Key |
YAYYBTSPWBBXRC-HTGOSZRMSA-N |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Synonyms |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Origin of Product |
United States |
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